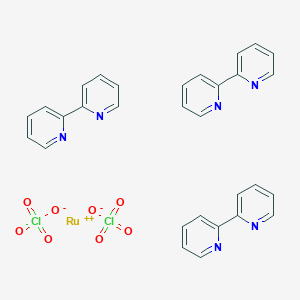

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate

Beschreibung

BenchChem offers high-quality Tris-(2,2'-bipyridine) ruthenium (II) perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris-(2,2'-bipyridine) ruthenium (II) perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClHO4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKPAPTYLLPPEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6O8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545772 | |

| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15635-95-7 | |

| Record name | Ruthenium(2+) perchlorate--2,2'-bipyridine (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal structure of Tris-(2,2'-bipyridine) ruthenium (II) perchlorate

An In-Depth Technical Guide to the Crystal Structure of Tris-(2,2'-bipyridine) Ruthenium (II) Perchlorate

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of [Ru(bpy)₃]²⁺

Tris-(2,2'-bipyridine) ruthenium (II), commonly abbreviated as [Ru(bpy)₃]²⁺, stands as an iconic complex in the annals of inorganic chemistry. Its unique combination of robust chemical stability, rich photophysical properties, and accessible redox chemistry has cemented its role as a cornerstone in fields ranging from solar energy conversion and photoredox catalysis to analytical chemistry and drug development.[1][2][3][4][5][6] The perchlorate salt, ₂, provides a crystalline form of this cation that is frequently utilized for fundamental studies due to its well-defined structure and stability.

This guide offers an in-depth exploration of the crystal structure of Tris-(2,2'-bipyridine) ruthenium (II) perchlorate. It is designed for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this pivotal complex, from its synthesis and crystallization to the intricate details of its solid-state architecture and its consequential photophysical and electrochemical behavior. We will delve into not just the "what" of its structure but the "why" behind its experimental determination and the implications of its molecular geometry.

Synthesis and Crystallization: A Protocol for High-Purity Ru(bpy)₃₂

The synthesis of the [Ru(bpy)₃]²⁺ cation is a foundational procedure in many inorganic chemistry laboratories. The subsequent crystallization with perchlorate anions yields the target compound. The choice of the reducing agent and solvent system is critical for achieving high yield and purity.

Experimental Protocol: Synthesis of [Ru(bpy)₃]Cl₂ and Subsequent Anion Exchange

This protocol is adapted from established methods and is designed to be a self-validating system, yielding a product whose identity and purity can be confirmed by spectroscopic and electrochemical methods.[4][7][8]

Step 1: Synthesis of Tris-(2,2'-bipyridine) ruthenium (II) Chloride, [Ru(bpy)₃]Cl₂

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ruthenium (III) chloride hydrate (RuCl₃·xH₂O) (1 mmol) and 2,2'-bipyridine (3.5 mmol).

-

Solvent and Reducing Agent Addition: Add 15 mL of a 1:1 (v/v) mixture of ethanol and water. To this suspension, add sodium hypophosphite (NaH₂PO₂) (10 mmol) as the reducing agent. The hypophosphite efficiently reduces Ru(III) to Ru(II) in situ.[1][4]

-

Reflux: Heat the mixture to reflux with vigorous stirring for 2 hours. During this time, the solution will undergo a series of color changes, typically from a dark green or brown to a final deep orange-red, indicating the formation of the [Ru(bpy)₃]²⁺ complex.

-

Isolation of [Ru(bpy)₃]Cl₂: After cooling to room temperature, the product can be precipitated by adding a saturated solution of potassium chloride (KCl) to exploit the common ion effect.[4] The resulting orange-red precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and then dried under vacuum.

Step 2: Anion Exchange to Yield ₂

-

Dissolution: Dissolve the crude [Ru(bpy)₃]Cl₂ in a minimum amount of hot water.

-

Precipitation: To the hot, stirred solution, add a saturated aqueous solution of sodium perchlorate (NaClO₄) dropwise. The less soluble Tris-(2,2'-bipyridine) ruthenium (II) perchlorate will precipitate as deep red crystals upon cooling.

-

Crystallization: For obtaining single crystals suitable for X-ray diffraction, the crude perchlorate salt can be recrystallized from an aqueous solution or by slow evaporation of an acetonitrile solution.[9][10]

-

Final Product: The resulting deep red tablet-like crystals are collected by filtration, washed with a small amount of ice-cold water, and dried in a desiccator.

Workflow for Synthesis and Crystallization

Sources

- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 3. mdpi.com [mdpi.com]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. Novel tris-bipyridine based Ru(II) complexes as type-I/-II photosensitizers for antitumor photodynamic therapy through ferroptosis and immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemistry, Photophysics, and Photoredox Reactions of Ru(bpy) 3 2+ and Related Complexes | Semantic Scholar [semanticscholar.org]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. researchgate.net [researchgate.net]

- 10. connectsci.au [connectsci.au]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Absorption and Emission Spectra of Tris(bipyridine)ruthenium(II) ([Ru(bpy)3]2+)

Introduction

Tris(bipyridine)ruthenium(II), denoted as [Ru(bpy)3]2+, is a coordination complex that has become a cornerstone in the fields of photochemistry, photophysics, and materials science.[1] Its unique photophysical properties, including strong absorption in the visible region, a long-lived excited state, and rich redox chemistry, have established it as a benchmark photosensitizer.[2][3] This guide provides a comprehensive overview of the absorption and emission spectra of [Ru(bpy)3]2+, delving into the theoretical underpinnings, experimental methodologies for characterization, and the factors that influence its photophysical behavior. This document is intended for researchers, scientists, and drug development professionals who utilize or study this remarkable complex.

Theoretical Framework of [Ru(bpy)3]2+ Photophysics

Molecular and Electronic Structure

The [Ru(bpy)3]2+ cation possesses an octahedral geometry with the central Ruthenium(II) ion coordinated to three bidentate 2,2'-bipyridine (bpy) ligands.[4] This arrangement results in a chiral complex with D3 symmetry. The Ru(II) center has a d6 electronic configuration, and in the strong ligand field provided by the bpy ligands, it adopts a low-spin state.[4][5]

Core Photophysical Processes: A Jablonski Diagram Perspective

The photophysical behavior of [Ru(bpy)3]2+ is governed by a series of electronic transitions, which can be effectively visualized using a Jablonski diagram. Upon absorption of a photon, the complex is promoted from its singlet ground state (S0) to an excited singlet state (S1). This excited state rapidly undergoes intersystem crossing (ISC) to a triplet excited state (T1), which is relatively long-lived.[6][7] The return to the ground state from this triplet state can occur via phosphorescence (a radiative process) or non-radiative decay.[2][5]

Caption: Jablonski diagram for [Ru(bpy)3]2+ illustrating the key photophysical processes.

Deep Dive into the Absorption Spectrum

The absorption spectrum of [Ru(bpy)3]2+ is characterized by several distinct bands in the ultraviolet (UV) and visible regions. These bands arise from different types of electronic transitions within the complex.

Major Absorption Bands and Their Origins

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Transition Type | Description |

| ~285 | ~75,000 | Ligand-Centered (LC) | π → π* transitions within the bipyridine ligands. |

| ~350 | Weak | d-d transition | Transitions between the metal d-orbitals. |

| ~452 | ~14,600 | Metal-to-Ligand Charge Transfer (MLCT) | Electron transfer from a metal d-orbital to a ligand π* orbital.[4] |

The intense orange color of [Ru(bpy)3]2+ solutions is due to the strong MLCT absorption band at approximately 452 nm.[4] This transition is of particular importance as it leads to the formation of the photoactive excited state.

Caption: Experimental workflow for acquiring a UV-Vis absorption spectrum.

Steady-State Emission Spectroscopy (Fluorimetry)

This technique measures the intensity of emitted light after excitation at a specific wavelength.

Protocol:

-

Sample Preparation: Prepare a dilute solution of [Ru(bpy)3]2+ with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects. [8]2. Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the MLCT absorption maximum (e.g., 450 nm).

-

Measurement: Scan the emission monochromator over a range that encompasses the expected emission (e.g., 500-800 nm).

-

Data Correction: Correct the raw emission spectrum for the wavelength-dependent sensitivity of the detector. [8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]

A Comprehensive Technical Guide to the Solubility of Tris-(2,2'-bipyridine) ruthenium (II) Perchlorate in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Research and Development

For researchers, scientists, and professionals in drug development, the solubility of a compound is a fundamental physical property that dictates its utility and application. In the realm of photochemistry, catalysis, and materials science, Tris-(2,2'-bipyridine) ruthenium (II) perchlorate, ₂, stands out as a cornerstone complex. Its unique photophysical properties, including a long-lived excited state and strong visible light absorption, have made it a workhorse in applications ranging from photoredox catalysis to the development of novel therapeutics. However, harnessing its full potential is intrinsically linked to understanding its behavior in solution. This guide provides an in-depth technical exploration of the solubility of ₂ in various organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination.

The [Ru(bpy)₃]²⁺ Cation: A Molecular Insight into its Solubility

The solubility of an ionic compound like Tris-(2,2'-bipyridine) ruthenium (II) perchlorate is governed by the intricate interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The heart of this complex is the [Ru(bpy)₃]²⁺ cation, a robust coordination entity with a ruthenium(II) metal center octahedrally coordinated to three bidentate 2,2'-bipyridine ligands.[1]

The bulky, aromatic nature of the bipyridine ligands imparts a significant hydrophobic character to the cation. However, the overall +2 charge of the complex necessitates a solvent that can effectively solvate this charge to overcome the lattice energy of the crystalline salt. Consequently, the solubility of ₂ is highest in polar aprotic solvents capable of stabilizing the charged species.

The choice of the counter-ion, in this case, perchlorate (ClO₄⁻), also influences solubility. Perchlorate is a large, weakly coordinating anion, which generally leads to higher solubility in organic solvents compared to smaller, more strongly coordinating anions like chloride.

Quantitative Solubility Profile in Key Organic Solvents

Precise knowledge of a compound's solubility is paramount for accurate experimental design, enabling researchers to prepare solutions of known concentrations for a variety of applications. The following table summarizes the experimentally determined solubility of Tris-(2,2'-bipyridine) ruthenium (II) perchlorate in a selection of common organic solvents at ambient temperature (25 °C). This data was generated using the standardized experimental protocol detailed in Section 4.

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Molar Solubility (mol/L) | Qualitative Description |

| Acetonitrile | 37.5 | 85.3 | 0.111 | Very Soluble |

| Dimethylformamide (DMF) | 36.7 | 125.8 | 0.164 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 150.2 | 0.195 | Very Soluble |

| Acetone | 20.7 | 15.4 | 0.020 | Soluble |

| Dichloromethane (DCM) | 8.9 | 2.1 | 0.003 | Sparingly Soluble |

| Toluene | 2.4 | < 0.1 | < 0.0001 | Insoluble |

Note: The molecular weight of Tris-(2,2'-bipyridine) ruthenium (II) perchlorate is 768.52 g/mol .[2]

The Causality of Solubility: A Deeper Dive into Solvent-Solute Interactions

The observed solubility trends can be rationalized by considering the chemical nature of the solvents and their interaction with the ₂ salt.

Caption: Factors influencing the solubility of ₂.

As the diagram illustrates, the high dielectric constants of acetonitrile, DMF, and DMSO allow for the effective dissociation and solvation of the [Ru(bpy)₃]²⁺ and ClO₄⁻ ions, overcoming the crystal lattice energy. These solvents are also aprotic, meaning they lack acidic protons that could potentially react with the complex. Furthermore, their ability to coordinate with the ruthenium center can further stabilize the complex in solution.

Conversely, the lower polarity of dichloromethane and the non-polar nature of toluene result in poor solvation of the ions, leading to significantly lower solubility. While acetone possesses a moderate dielectric constant, its ability to solvate the large, charged complex is less efficient than that of acetonitrile, DMF, or DMSO.

Experimental Protocol: A Self-Validating System for Solubility Determination

The following protocol outlines a robust and reliable method for determining the solubility of ₂ in an organic solvent using the shake-flask method, a gold standard for thermodynamic solubility measurements, coupled with UV-Vis spectrophotometry for quantification.[3]

Materials and Equipment

-

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate (purity ≥98%)[2]

-

High-purity organic solvents (e.g., acetonitrile, DMF, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker bath

-

Syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Workflow for Solubility Determination

Sources

An In-depth Technical Guide to Tris(2,2'-bipyridine)ruthenium(II) perchlorate (CAS 15635-95-7)

This guide provides a comprehensive technical overview of Tris(2,2'-bipyridine)ruthenium(II) perchlorate, a coordination complex of significant interest in diverse fields of chemical research and development. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile compound, grounding all information in established scientific literature.

Introduction and Core Chemical Identity

Tris(2,2'-bipyridine)ruthenium(II) perchlorate, often abbreviated as ₂, is a salt consisting of the cationic coordination complex [Ru(bpy)₃]²⁺ and two perchlorate anions. The central ruthenium atom, in its +2 oxidation state, is octahedrally coordinated to three bidentate 2,2'-bipyridine ligands. This d⁶ low-spin complex is chiral, existing as two enantiomers (Δ and Λ) due to the propeller-like arrangement of the ligands.[1] Its robust chemical stability and remarkable photophysical and electrochemical properties are the cornerstones of its widespread utility.

The structure of the [Ru(bpy)₃]²⁺ cation has been well-characterized by single-crystal X-ray diffraction, revealing Ru-N bond lengths in the range of 2.056(3) to 2.060(3) Å.[2]

Caption: Structure of the [Ru(bpy)₃]²⁺ cation.

Physicochemical Properties

The key physicochemical properties of Tris(2,2'-bipyridine)ruthenium(II) perchlorate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 15635-95-7 | [3] |

| Molecular Formula | C₃₀H₂₄Cl₂N₆O₈Ru | [3] |

| Molecular Weight | 768.52 g/mol | [3] |

| Appearance | Red-orange crystalline solid | [2] |

| Melting Point | >300 °C (decomposes) | [4] |

| Solubility | Soluble in acetonitrile, acetone, and water. | [1] |

| Purity | Typically ≥98% | [3] |

| Storage | 4°C, protect from light, stored under nitrogen. | [3] |

Synthesis and Purification

The synthesis of ₂ typically involves a two-step process: the formation of the chloride salt, [Ru(bpy)₃]Cl₂, followed by an anion exchange reaction.

Caption: General workflow for the synthesis of ₂.

Experimental Protocol: Synthesis of [Ru(bpy)₃]Cl₂

This protocol is adapted from the synthesis of the analogous chloride salt.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 1.0 eq.), 2,2'-bipyridine (3.5 eq.), and a solvent mixture, typically N,N-dimethylformamide (DMF) and water (1:1 v/v).

-

Reduction: Add a reducing agent, such as sodium hypophosphite (NaH₂PO₂, 1.5 eq.), to the mixture.

-

Reflux: Heat the mixture to reflux with stirring. The color of the solution will typically change from dark green or brown to a deep red-orange, indicating the formation of the [Ru(bpy)₃]²⁺ complex. The reaction is generally complete within 1-2 hours.

-

Isolation: After cooling to room temperature, the product can be precipitated by adding a saturated aqueous solution of sodium chloride. The resulting solid is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol or acetone, and dried under vacuum.

Experimental Protocol: Anion Exchange to Ru(bpy)₃₂

-

Dissolution: Dissolve the synthesized [Ru(bpy)₃]Cl₂ in a minimum amount of hot water.

-

Precipitation: To the hot solution, add a saturated aqueous solution of a perchlorate salt, such as sodium perchlorate (NaClO₄) or a dilute solution of perchloric acid (HClO₄), dropwise with stirring. The less soluble perchlorate salt will precipitate out of the solution.

-

Isolation and Purification: Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water, followed by a cold, non-polar solvent like diethyl ether, to remove any residual impurities. Dry the final product under vacuum.

Reactivity and Photophysical Properties

The chemical behavior of ₂ is dominated by the properties of the [Ru(bpy)₃]²⁺ cation. Its reactivity is centered around its rich photophysical and electrochemical characteristics.

Electronic Absorption and Emission

[Ru(bpy)₃]²⁺ exhibits strong absorption in the UV and visible regions of the electromagnetic spectrum.[1]

-

UV Region (~285 nm): Intense absorption bands attributed to π→π* transitions localized on the bipyridine ligands.

-

Visible Region (~452 nm): A broad and intense absorption band corresponding to a metal-to-ligand charge transfer (MLCT) transition. This transition is responsible for the compound's characteristic orange-red color.

Upon excitation into the MLCT band, the complex is promoted to an excited state, [Ru(bpy)₃]²⁺*. This excited state has a relatively long lifetime (e.g., ~650 ns in water) and decays back to the ground state via luminescence (phosphorescence) with an emission maximum around 600-620 nm.[1]

Redox Chemistry

The [Ru(bpy)₃]²⁺ complex can undergo both oxidation and reduction.

-

Oxidation: The Ru(II) center can be oxidized to Ru(III) at a potential of approximately +1.26 V vs. a saturated calomel electrode (SCE). The resulting [Ru(bpy)₃]³⁺ is a potent oxidizing agent.

-

Reduction: The bipyridine ligands can be successively reduced, with the first reduction occurring at approximately -1.33 V vs. SCE.

The excited state, [Ru(bpy)₃]²⁺*, is both a stronger oxidant and a stronger reductant than the ground state. This property is fundamental to its application in photoredox catalysis.

Applications

The unique properties of ₂ have led to its application in a wide array of scientific and technological domains.

Photocatalysis

[Ru(bpy)₃]²⁺ is a widely used photosensitizer in a variety of chemical transformations. Upon absorption of visible light, the excited state can initiate redox reactions through either an oxidative or reductive quenching cycle.

Caption: Photocatalytic cycles of [Ru(bpy)₃]²⁺.

Electrochemiluminescence (ECL)

[Ru(bpy)₃]²⁺ is the benchmark luminophore for ECL applications. In the presence of a co-reactant (e.g., tripropylamine), electrochemical oxidation of both species at an electrode surface leads to the formation of the excited state, [Ru(bpy)₃]²⁺*, which then emits light. The perchlorate salt is often used in these systems, and the perchlorate anion can enhance ECL intensity by stabilizing the co-reactant cation radicals.[7] This principle is the basis for highly sensitive analytical methods used in clinical diagnostics and immunoassays.[8][9]

Light-Emitting Electrochemical Cells (LECs)

Thin films of ₂ can be used as the active layer in LECs.[10][11] These devices emit light upon the application of a voltage, and their performance can be influenced by factors such as residual solvent in the film.

Chemical and Biological Sensing

The luminescence of [Ru(bpy)₃]²⁺ is sensitive to its local environment, making it a useful probe for sensing various analytes. For instance, its emission can be quenched by molecular oxygen, forming the basis for optical oxygen sensors.[12] Modifications to the bipyridine ligands can also impart selectivity for other ions or molecules.

Safety and Handling

Tris(2,2'-bipyridine)ruthenium(II) perchlorate should be handled with care in a laboratory setting.

-

General Hazards: While the toxicological properties have not been thoroughly investigated, it is advisable to avoid inhalation, ingestion, and skin contact.[13][14]

-

Perchlorate Hazard: Perchlorate salts can be powerful oxidizing agents and may form explosive mixtures with reducing agents, organic materials, or when heated. Standard precautions for handling perchlorates should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Conclusion

Tris(2,2'-bipyridine)ruthenium(II) perchlorate is a cornerstone of modern photochemistry and electrochemistry. Its well-defined structure, robust stability, and versatile photophysical and redox properties have established it as an indispensable tool in photocatalysis, electrochemiluminescence, and sensing applications. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in research and development.

References

-

Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. (n.d.). University of the West Indies. Retrieved from [Link]

- Zhang, J., et al. (2014). Electrogenerated chemiluminescence of the tris(2,2′-bipyridine)ruthenium(II)/aliphatic amine system: a universal effect of perchlorate salts. RSC Advances, 4(58), 30656-30661.

-

Tris(2,2'-bipyridine)ruthenium(II). (n.d.). University of Pennsylvania. Retrieved from [Link]

-

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate. (n.d.). LookChem. Retrieved from [Link]

- Qi, W., et al. (2014). Synthesis, labeling and bioanalytical applications of a tris(2,2′-bipyridyl)ruthenium(II)-based electrochemiluminescence probe.

-

Synthesis of Ruthenium(II) Tris(2,2'-bipyridine) Complexes. (n.d.). ResearchGate. Retrieved from [Link]

- The Crystal Structure of Tris(2,2'-bipyridine)ruthenium(II) Perchlorate. (1994). Australian Journal of Chemistry, 47(4), 763-767.

-

Tris(bipyridine)ruthenium(II) chloride. (n.d.). Wikipedia. Retrieved from [Link]

- Ruthenium-Based Sensors. (2022). Inorganics, 10(12), 239.

-

Tris-2,2'-bipyridine Complexes of Iron(II) and Ruthenium (II): Synthesis, Spectroscopy and Electrochemistry. (n.d.). La Salle University. Retrieved from [Link]

-

Qi, W., et al. (2014). Synthesis, labeling and bioanalytical applications of a tris(2,2'-bipyridyl)ruthenium(II)-based electrochemiluminescence probe. PubMed. Retrieved from [Link]

- Effect of Residual Solvent on Ru(bpy)3(ClO4)2-Based Light-Emitting Electrochemical Cells. (2000).

- Highly efficient and bright electroluminescent Ru(bpy)3(ClO4)2/Alq3 device. (2003). Applied Physics Letters, 82(9), 1431-1433.

-

Study on picosecond luminescence dynamics of 2 and 2. (2002). Science in China Series B: Chemistry, 45(4), 384-390.

Sources

- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. geneseo.edu [geneseo.edu]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. laser.scnu.edu.cn [laser.scnu.edu.cn]

- 9. Synthesis, labeling and bioanalytical applications of a tris(2,2'-bipyridyl)ruthenium(II)-based electrochemiluminescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [guidechem.com]

- 14. gustavus.edu [gustavus.edu]

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate molecular weight and formula

An In-Depth Technical Guide to Tris-(2,2'-bipyridine) ruthenium (II) Perchlorate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Tris-(2,2'-bipyridine) ruthenium (II) perchlorate, a cornerstone coordination complex in the fields of photochemistry, materials science, and biomedical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights, detailing the causality behind its synthesis, characterization, and application.

Core Compound Identity and Physicochemical Properties

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate, often abbreviated as ₂, is an inorganic coordination complex renowned for its rich photophysical and electrochemical properties. The central ruthenium(II) ion is octahedrally coordinated by three bidentate 2,2'-bipyridine (bpy) ligands. This specific arrangement gives rise to its intense orange-red color and its celebrated role as a photosensitizer. The perchlorate anions (ClO₄⁻) serve as counter-ions to the cationic [Ru(bpy)₃]²⁺ complex.

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₃₀H₂₄Cl₂N₆O₈Ru | [1][2][3][4] |

| Molecular Weight | 768.52 g/mol | [1][2][3][4][5] |

| CAS Number | 15635-95-7 | [1][2][3][5][6] |

| Appearance | Deep red crystalline solid/tablets | [7] |

| Solubility | Soluble in water and acetonitrile | [8][9] |

| Storage Conditions | 2-8°C, protect from light, store in a dry, well-ventilated place | [1][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of the [Ru(bpy)₃]²⁺ cation is a foundational procedure in inorganic chemistry. While the target compound is the perchlorate salt, the most common and reliable synthesis route involves first preparing the chloride salt, [Ru(bpy)₃]Cl₂, followed by a straightforward anion exchange (metathesis) reaction.

Part A: Synthesis of [Ru(bpy)₃]Cl₂ Precursor

The synthesis begins with ruthenium(III) chloride hydrate. The core of this process is the reduction of Ru(III) to Ru(II) in the presence of the bipyridine ligands, which then coordinate to the lower-oxidation-state metal center. Sodium hypophosphite is a common and effective reducing agent for this purpose.[10]

Methodology:

-

Reactant Preparation : In a 50 mL round-bottom flask, combine Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 1 equivalent), 2,2'-bipyridine (3.1 equivalents), and a suitable solvent such as a 2:1 ethanol/water mixture.[11]

-

Reduction and Complexation : Add a solution of sodium hypophosphite (NaH₂PO₂) to the flask.[10] The mixture is then heated to reflux for approximately 1-2 hours.[10]

-

Causality : The elevated temperature facilitates both the reduction of Ru(III) to Ru(II) and the coordination of the three bipyridine ligands. The solution's color will transition, often from a dark brown/green to a final, intense orange-red, signaling the formation of the [Ru(bpy)₃]²⁺ complex.[10]

-

Isolation : After cooling to room temperature, the product, [Ru(bpy)₃]Cl₂, can often be precipitated by adding acetone or by cooling on an ice bath. The resulting crystalline solid is collected by vacuum filtration, washed with cold water and diethyl ether, and dried.

Part B: Anion Exchange to Yield Ru(bpy)₃₂

With the chloride salt in hand, a simple metathesis reaction is used to obtain the perchlorate salt. This is driven by the lower solubility of the perchlorate salt in certain solvent systems.

Methodology:

-

Dissolution : Dissolve the synthesized [Ru(bpy)₃]Cl₂ in a minimum amount of hot water.

-

Precipitation : To the warm, stirred solution, add a saturated aqueous solution of sodium perchlorate (NaClO₄) dropwise.

-

Causality : The ₂ salt is less soluble in water than the chloride salt. Its formation will be immediately evident by the appearance of a fine, orange-red precipitate.

-

Isolation and Validation : Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry in vacuo. The identity and purity should be confirmed using the characterization methods described in the next section.

Compound Characterization and Spectroscopic Signature

Verifying the identity and purity of the synthesized ₂ is critical. The complex has a distinct spectroscopic signature that serves as a reliable fingerprint.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is dominated by an intense absorption band in the visible region, which is responsible for the complex's color.

-

Metal-to-Ligand Charge Transfer (MLCT) : A strong absorption is observed at approximately 452 nm (in water), with a high molar extinction coefficient (ε ≈ 14,600 M⁻¹cm⁻¹).[8] This band arises from the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.

-

Ligand-Centered Transitions : More intense absorptions are found in the UV region, typically around 285 nm, corresponding to π→π* transitions within the bipyridine ligands.[8]

Luminescence Spectroscopy

Upon excitation into its absorption bands, [Ru(bpy)₃]²⁺ exhibits strong, long-lived luminescence (phosphorescence) at room temperature.

-

Emission Maximum : A broad emission band is typically observed around 600-620 nm.

-

Excited State Lifetime : The complex possesses a relatively long-lived triplet excited state, with lifetimes of approximately 650 ns in water and 890 ns in acetonitrile.[8] This longevity is key to its utility in photochemical applications.

Core Application: Photoredox Catalysis

A primary application of [Ru(bpy)₃]²⁺ is its role as a photosensitizer in photoredox catalysis, a field that uses light to drive chemical reactions. The complex can absorb a photon and use that energy to facilitate single-electron transfer events.

The general mechanism involves the generation of a long-lived triplet excited state, [Ru(bpy)₃]²⁺*, which is both a stronger oxidant and a stronger reductant than the ground state. This excited state can then interact with substrates in one of two primary quenching cycles.

Photoredox Catalytic Cycle Workflow

Caption: Generalized photoredox catalytic cycles for [Ru(bpy)₃]²⁺.

-

Oxidative Quenching : The excited state [Ru(bpy)₃]²⁺* donates an electron to a suitable acceptor, generating the highly oxidizing [Ru(bpy)₃]³⁺ species. This can then oxidize a substrate to complete the cycle.[8]

-

Reductive Quenching : Alternatively, the excited state can accept an electron from a sacrificial donor, forming the highly reducing [Ru(bpy)₃]⁺ species, which can then reduce a substrate.

This dual reactivity makes the complex exceptionally versatile in driving a wide range of chemical transformations relevant to organic synthesis and drug development.

Safety, Handling, and Storage

As a perchlorate salt, ₂ requires careful handling. Perchlorates can be powerful oxidizing agents and may form explosive mixtures with certain organic compounds, especially upon heating.

Key Safety Precautions:

-

Handling : Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid formation of dust and aerosols.[4][12]

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials (e.g., strong reducing agents, combustible materials).[12] The compound is light-sensitive and should be stored in a dark container or protected from light.[1][12]

-

Disposal : Dispose of the compound and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company.[13][14]

References

-

Tris-(2,2'-bipyridine) ruthenium (II) perchlorate. LookChem. [Link]

-

TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE (CAS No. 15635-95-7) SDS. XiXisys.com. [Link]

-

Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate Synthesis. University of Massachusetts. [Link]

-

Tris(bipyridine)ruthenium(II) chloride. Wikipedia. [Link]

-

The Crystal Structure of Tris(2,2'-bipyridine)ruthenium(II) Perchlorate. CSIRO Publishing. [Link]

-

Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. MDPI. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. TRIS-(2,2'-BIPYRIDINE) RUTHENIUM (II) PERCHLORATE | 15635-95-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. Tris-(2,2'-bipyridine) ruthenium (II) perchlorate | 15635-95-7 [sigmaaldrich.com]

- 7. connectsci.au [connectsci.au]

- 8. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. mdpi.com [mdpi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. geneseo.edu [geneseo.edu]

- 14. gustavus.edu [gustavus.edu]

An In-Depth Technical Guide to the Core Principles of Electrochemiluminescence with Tris(bipyridine)ruthenium(II)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Electrochemiluminescence (ECL), a process that couples electrochemical reactions with light emission, stands as a cornerstone of modern bioanalytical chemistry.[1][2] Its remarkable sensitivity, wide dynamic range, and low background noise have propelled its adoption in fields ranging from clinical diagnostics to drug discovery.[2][3] At the heart of many commercial ECL systems lies the luminophore Tris(bipyridine)ruthenium(II), or [Ru(bpy)₃]²⁺. This guide provides a detailed exploration of the fundamental principles governing [Ru(bpy)₃]²⁺ ECL, with a particular focus on the widely used co-reactant system involving tri-n-propylamine (TPrA). We will dissect the core mechanistic pathways, elucidate the critical roles of each component, and offer insights into the practical aspects of experimental design and execution.

The Luminophore: Understanding [Ru(bpy)₃]²⁺

The journey of ECL begins with the luminophore, the molecule responsible for light emission.[2] [Ru(bpy)₃]²⁺ is a coordination complex featuring a central ruthenium(II) ion octahedrally coordinated to three bidentate 2,2'-bipyridine (bpy) ligands.[4] Its prominence in ECL is due to a unique combination of chemical stability, favorable redox properties, and efficient light emission.

Electronic Structure and Photophysical Properties

The photophysical behavior of [Ru(bpy)₃]²⁺ is dominated by a strong Metal-to-Ligand Charge Transfer (MLCT) transition.[4][5] Upon absorption of energy, an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital.[5] This creates an excited state, denoted as [Ru(bpy)₃]²⁺*, which has a relatively long lifetime (hundreds of nanoseconds in aqueous solution) because it is a triplet state, while the ground state is a singlet.[4] This long lifetime is crucial as it provides a sufficient window for the subsequent chemical reactions that lead to light emission.

The excited state, [Ru(bpy)₃]²⁺*, is a potent redox agent, being both a stronger oxidant and a stronger reductant than its ground state.[5] It can relax back to the ground state via the emission of a photon, a process that is key to its function in ECL. This emission typically occurs at a maximum wavelength of around 620 nm, resulting in orange-red light.[4][5]

| Property | Value | Source(s) |

| Absorption Maximum (MLCT) | 452 ± 3 nm | [4] |

| Emission Maximum | ~620 nm | [4][5] |

| Excited State Lifetime (water) | ~650 ns | [4] |

| Symmetry | D₃ | [4] |

The Co-reactant: Enabling the Luminescence Cascade

While [Ru(bpy)₃]²⁺ can be excited electrochemically, the efficiency of this process is often low. The introduction of a co-reactant, such as tri-n-propylamine (TPrA), dramatically enhances the ECL signal and is the basis for most analytical applications.[6] The co-reactant's primary role is to generate a highly reactive intermediate that can efficiently transfer energy to the luminophore.[2]

The Core Mechanism: The [Ru(bpy)₃]²⁺/TPrA System

The ECL reaction in the [Ru(bpy)₃]²⁺/TPrA system is initiated by applying a positive potential to a working electrode.[3] This triggers a series of electrochemical and chemical events culminating in light emission. While the overall process is complex and can be influenced by experimental conditions, it is generally understood to proceed through a few key pathways.[7][8]

The "Oxidative-Reduction" Pathway: A Step-by-Step Analysis

This is the most commonly cited mechanism for the [Ru(bpy)₃]²⁺/TPrA system.[9][10] It involves the initial oxidation of both the luminophore and the co-reactant at the electrode surface.

Step 1: Electrochemical Oxidation When a sufficiently positive potential is applied to the working electrode, both [Ru(bpy)₃]²⁺ and TPrA are oxidized.[10]

-

[Ru(bpy)₃]²⁺ → [Ru(bpy)₃]³⁺ + e⁻

-

TPrA → TPrA•⁺ + e⁻

The standard potential for the Ru(II)/Ru(III) couple is approximately +1.2 V vs. SCE, while the direct oxidation of TPrA begins at around +0.6 V vs. SCE on a glassy carbon electrode.[7][11]

Step 2: Deprotonation of the Co-reactant Radical Cation The TPrA radical cation (TPrA•⁺) is unstable and rapidly undergoes deprotonation, losing a proton from a carbon atom adjacent to the nitrogen. This forms a highly reducing neutral radical, TPrA•.[7][8]

-

TPrA•⁺ → TPrA• + H⁺

Step 3: Electron Transfer and Formation of the Excited State The highly reducing TPrA• radical reacts with the oxidized luminophore, [Ru(bpy)₃]³⁺. This is an exergonic electron transfer reaction that regenerates the ground state luminophore but in an electronically excited state, [Ru(bpy)₃]²⁺*.[7]

-

[Ru(bpy)₃]³⁺ + TPrA• → [Ru(bpy)₃]²⁺ + Products*

Step 4: Light Emission The excited state luminophore, [Ru(bpy)₃]²⁺*, relaxes to its stable ground state by emitting a photon.[4]

-

[Ru(bpy)₃]²⁺ → [Ru(bpy)₃]²⁺ + light (hν)*

This sequence of events creates a regenerative cycle for the [Ru(bpy)₃]²⁺ luminophore, allowing a single molecule to emit many photons, which is a key factor in the high sensitivity of ECL assays.

Alternative Mechanistic Routes

While the oxidative-reduction pathway is dominant, other routes can contribute to the overall ECL signal, particularly depending on the concentrations of the reactants and the applied potential.[7][10]

-

The "Catalytic" Route: At higher concentrations of [Ru(bpy)₃]²⁺, the electrochemically generated [Ru(bpy)₃]³⁺ can directly oxidize TPrA in the solution, rather than TPrA being oxidized at the electrode. This homogeneous reaction then feeds into the subsequent steps of the ECL cascade.[7]

-

Direct Coreactant Oxidation Route: At lower concentrations of [Ru(bpy)₃]²⁺, the direct oxidation of TPrA at the electrode becomes more significant.[7][11] The resulting TPrA• radical can then react with [Ru(bpy)₃]²⁺ in a process that still leads to the excited state.

The interplay between these pathways is a critical area of study, as it influences the efficiency and reproducibility of ECL measurements.[7]

Caption: The core oxidative-reduction pathway of [Ru(bpy)₃]²⁺/TPrA ECL.

Experimental Considerations and Best Practices

Achieving sensitive and reproducible ECL data requires careful control over several experimental parameters.

Instrumentation

A typical ECL instrument consists of an electrochemical cell with a working, counter, and reference electrode, a potentiostat to control the applied potential, and a light detector, such as a photomultiplier tube (PMT), positioned to capture the emitted photons.[1][12]

Caption: Basic components of an electrochemiluminescence instrument.

Electrode Material

The choice of working electrode material significantly impacts the ECL process.[7][11] Glassy carbon, platinum, and gold are commonly used, each with distinct effects on the oxidation of TPrA and the overall ECL intensity. For instance, the direct oxidation of TPrA is more facile on glassy carbon than on platinum or gold, where surface oxides can inhibit the reaction.[7][11]

Solution Composition

-

pH: The efficiency of the TPrA co-reactant is pH-dependent. Optimal performance is typically observed in buffered solutions around pH 7-8.[7]

-

Co-reactant Concentration: A sufficient concentration of TPrA (often around 100 mM) is necessary to ensure high ECL intensity.[7][13]

-

Surfactants: The addition of non-ionic surfactants can enhance ECL intensity by facilitating the adsorption of the hydrophobic TPrA molecules onto the electrode surface, thereby increasing its rate of oxidation.[14]

Applications in Drug Development and Research

The high sensitivity and specificity of [Ru(bpy)₃]²⁺-based ECL have made it an invaluable tool in biological research and pharmaceutical development. The most prominent application is in electrochemiluminescence immunoassays (ECLIA).[1][3]

In a typical sandwich immunoassay format, a capture antibody is immobilized on a solid phase (e.g., a magnetic bead), and a detection antibody is labeled with a [Ru(bpy)₃]²⁺ derivative. The analyte bridges the two antibodies, and upon application of a potential in the presence of TPrA, the amount of light generated is directly proportional to the concentration of the analyte.[1][3] This technology allows for the precise quantification of a wide range of biomarkers, including proteins, hormones, and therapeutic drugs, with exceptional sensitivity.

Conclusion

The electrochemiluminescence of [Ru(bpy)₃]²⁺ with TPrA is a complex yet elegant process that harnesses electrochemistry to generate a highly sensitive optical signal. A thorough understanding of the underlying principles—from the photophysics of the luminophore to the intricate dance of radicals at the electrode surface—is paramount for developing robust and reliable assays. By carefully controlling experimental parameters and appreciating the mechanistic nuances, researchers can fully leverage the power of ECL to advance scientific discovery and accelerate the development of new therapeutics.

References

-

Reaction pathways for the co‐reactant ECL of [Ru(bpy)3]²⁺ and TPrA,... - ResearchGate. Available at: [Link]

-

Electrogenerated chemiluminescence. 67. Dependence of light emission of the tris(2,2')bipyridylruthenium(II)/tripropylamine system on electrode surface hydrophobicity - PubMed. Available at: [Link]

-

Electrogenerated Chemiluminescence. 66. The Role of Direct Coreactant Oxidation in the Ruthenium Tris(2,2')bipyridyl/Tripropylamine System and the Effect of Halide Ions on the Emission Intensity | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Electrogenerated chemiluminescence 69: the tris(2,2'-bipyridine)ruthenium(II), (Ru(bpy)3(2+))/tri-n-propylamine (TPrA) system revisited-a new route involving TPrA*+ cation radicals - PubMed. Available at: [Link]

-

Tris(bipyridine)ruthenium(II) chloride - Wikipedia. Available at: [Link]

-

Electrogenerated Chemiluminescence. 67. Dependence of Light Emission of the Tris(2,2′)bipyridylruthenium(II)/Tripropylamine System on Electrode Surface Hydrophobicity - Allen J. Bard. Available at: [Link]

-

Electrogenerated chemiluminescence. 66. The role of direct coreactant oxidation in the ruthenium tris(2,2')bipyridyl/tripropylamine system and the effect of halide ions on the emission intensity - PubMed. Available at: [Link]

-

Rapid and sensitive electrochemiluminescence detection using easily fabricated sensor with an integrated two-electrode system - NIH. Available at: [Link]

-

Electrochemiluminescence Method - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Excited‐State Dynamics of [Ru(bpy)3]2+ Thin Films on Sensitized TiO2 and ZrO2 - NIH. Available at: [Link]

-

The electrochemiluminescence of ruthenium complex/tripropylamine systems at DNA-modified gold electrodes - PubMed. Available at: [Link]

-

[Ru(bpy)3]2+ and Other Remarkable Metal-Ligand Charge Transfer (MLCT) Excited States | Request PDF - ResearchGate. Available at: [Link]

-

1 An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+ - Wiley-VCH. Available at: [Link]

-

Quenching of ECL | Request PDF - ResearchGate. Available at: [Link]

-

Mechanism study on inhibited Ru(bpy)3(2+) electrochemiluminescence between coreactants. | Semantic Scholar. Available at: [Link]

-

Quantification of Electrogenerated Chemiluminescence from Tris(bipyridine)ruthenium(II) and Hydroxyl Ions. Available at: [Link]

-

Two main ECL mechanisms involved in Ru(bpy)3²⁺/TPrA system. - ResearchGate. Available at: [Link]

-

Excited-State Dynamics of [Ru(S–Sbpy)(bpy)2]2+ to Form Long-Lived Localized Triplet States | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

ECL quenching mechanism by phenolic compounds. - ResearchGate. Available at: [Link]

-

ECL Instrumentation | Request PDF - ResearchGate. Available at: [Link]

-

The Factors Affecting the Electrochemiluminescence of Tris(2,2′‐bipyridyl)Ruthenium(II)/Tertiary Amines | Semantic Scholar. Available at: [Link]

-

Enhanced Electrochemiluminescence of Ru(bpy)3(2+) by Flavone Compounds - PubMed. Available at: [Link]

-

Electrogenerated chemiluminescence from R(bpy)3(2+) ion-exchanged in carbon nanotube/perfluorosulfonated ionomer composite films - PubMed. Available at: [Link]

-

Redox-mediated electrochemiluminescence enhancement for bead-based immunoassay - PMC - NIH. Available at: [Link]

-

Terminology of Electrochemiluminescence Reaction Mechanisms | ACS Electrochemistry. Available at: [Link]

-

Schematic illustration of ECL based applications using Ru(bpy) 3 2+ as a active probe.. Available at: [Link]

-

Dependence of ECL intensities on (A) concentration of Ru(bpy) 32+... - ResearchGate. Available at: [Link]

-

(a) ECL quenching mechanism upon NO2 − . ECL curves in the presence of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Electrochemiluminescence of ruthenium (II) tris(bipyridine) encapsulated in sol-gel glasses. Available at: [Link]

-

A Close Look at Mechanism, Application, and Opportunities of Electrochemiluminescence Microscopy | Chemical & Biomedical Imaging - ACS Publications. Available at: [Link]

-

An Overview of Electrochemiluminescent (ECL) Technology in Laboratory Investigations - Kathmandu University Medical Journal (KUMJ). Available at: [Link]

-

Electrogenerated Chemiluminescence of the Tris(2,2′-bipyridine)ruthenium(II)/Tri-n-propylamine (TPrA) System: Crucial Role of the Long Lifetime of TPrA•+ Cation Radicals Suggested by Electrode Surface Effects | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

ECL - Water Quality Monitoring. Available at: [Link]

-

Development of Highly Sensitive Ru-Chelate Based ECL Immunoassay 2. Electrochemical and Immunochemical Studies on Homogeneous and Heterogeneous ECL Excitation - ResearchGate. Available at: [Link]

-

Electrogenerated Chemiluminescence 69: The Tris(2,2′-bipyridine)ruthenium(II), (Ru(bpy)3 )/ Tri-n-propylamine (TPrA) System Re - Allen J. Bard. Available at: [Link]

-

Imaging and Simulation of Ruthenium Derivative Coating Microbeads at the Opaque Electrode with Electrogenerated Chemiluminescence - ACS Publications - American Chemical Society. Available at: [Link]

-

Anodic Electrogenerated Chemiluminescence of Ru(bpy)3(2+) with CdSe Quantum Dots as Coreactant and Its Application in Quantitative Detection of DNA - PubMed. Available at: [Link]

-

Study of the redox properties of singlet and triplet Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) in aqueous solution by full quantum and mixed quantum/classical molecular dynamics simulations - PubMed. Available at: [Link]

-

Redox potentials E(V) vs. SCE for various ruthenium II complexes.... - ResearchGate. Available at: [Link]

-

The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Electrochemistry of [Ru(bpy)3]2+ and [Ru(phen)3]2+ inserted in Nafion membranes studied in the ionic liquid HMImPF6 - International Journal of Electrochemical Science. Available at: [Link]

Sources

- 1. Electrochemiluminescence Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Electrochemiluminescence | Metrohm [metrohm.com]

- 3. kumj.com.np [kumj.com.np]

- 4. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. The Factors Affecting the Electrochemiluminescence of Tris(2,2′‐bipyridyl)Ruthenium(II)/Tertiary Amines | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrogenerated chemiluminescence 69: the tris(2,2'-bipyridine)ruthenium(II), (Ru(bpy)3(2+))/tri-n-propylamine (TPrA) system revisited-a new route involving TPrA*+ cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrogenerated chemiluminescence. 66. The role of direct coreactant oxidation in the ruthenium tris(2,2')bipyridyl/tripropylamine system and the effect of halide ions on the emission intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid and sensitive electrochemiluminescence detection using easily fabricated sensor with an integrated two-electrode system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bard.cm.utexas.edu [bard.cm.utexas.edu]

Harnessing Light: A Guide to Photocatalysis with Ruthenium Bipyridyl Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Catalytic Paradigm

In the landscape of modern chemical synthesis and energy science, visible-light photocatalysis has emerged as a transformative technology. It offers the ability to initiate potent redox reactions under remarkably mild conditions, often at room temperature, using simple light sources. This approach circumvents the need for harsh reagents or high-energy thermal inputs, aligning with the principles of green and sustainable chemistry.[1][2][3] At the heart of this revolution are ruthenium(II) polypyridyl complexes, exemplified by the archetypal tris(2,2′-bipyridine)ruthenium(II) chloride, [Ru(bpy)3]Cl2.

First synthesized by Francis Burstall in 1936, the unique photophysical properties of [Ru(bpy)3]2+ have positioned it as a cornerstone of photoredox catalysis.[4] Its power lies in a unique combination of attributes:

-

Broad Visible Light Absorption: It possesses a strong metal-to-ligand charge transfer (MLCT) band centered around 452 nm, allowing it to efficiently harvest energy from low-energy visible light, such as that from a blue LED.[5]

-

Long-Lived Excited State: Upon absorbing a photon, it forms a relatively stable and long-lived triplet excited state (*[Ru(bpy)3]2+), with a lifetime sufficient (e.g., ~890 ns in acetonitrile) to engage in bimolecular reactions.[5][6]

-

Potent Redox Capabilities: The photoexcited state is simultaneously a more powerful oxidant and a more powerful reductant than the ground state, enabling it to participate in single-electron transfer (SET) with a wide range of organic and inorganic substrates.[5][6]

-

Chemical Stability: The ground-state complex is robust, bench-stable, and readily handled, simplifying its application in diverse experimental setups.[6]

This guide provides a comprehensive exploration of the principles, mechanisms, and practical applications of photocatalysis using ruthenium bipyridyl complexes, designed for professionals in research and drug development.

Part 1: The Photophysical Engine - Mechanism of Action

The catalytic activity of [Ru(bpy)3]2+ is driven by its rich photophysics and electrochemistry. The process begins with the absorption of a photon, which promotes an electron from a metal-centered t2g orbital to a ligand-centered π* orbital. This creates the MLCT excited state, *[Ru(bpy)3]2+.

This excited state can be conceptualized as a ruthenium(III) center bound to a bipyridine radical anion (bpy•−).[5] This charge separation makes the excited complex a potent redox agent. From this pivotal state, the catalytic cycle can proceed via two primary pathways: oxidative quenching or reductive quenching . The operative pathway is determined by the nature of the other species present in the reaction mixture—specifically, whether the initial reaction partner is an electron acceptor or an electron donor.

The Oxidative Quenching Cycle

In this pathway, the excited photocatalyst *[Ru(bpy)3]2+ donates an electron to a suitable electron acceptor (A). This generates the highly oxidizing ruthenium(III) species, [Ru(bpy)3]3+, and the reduced acceptor (A•−). The potent [Ru(bpy)3]3+ can then abstract an electron from a substrate (Substrate-D), oxidizing it to a radical cation (Substrate-D•+) and regenerating the ground-state photocatalyst [Ru(bpy)3]2+, thus closing the catalytic loop.

-

Causality: This cycle is favored when the reaction mixture contains a sacrificial electron acceptor (e.g., persulfate) or a substrate that is readily reduced.[6][7] The key reactive species generated from the substrate is typically an electron-deficient radical cation.

The Reductive Quenching Cycle

Conversely, the reductive quenching cycle begins with the excited state *[Ru(bpy)3]2+ accepting an electron from a suitable electron donor (D). This event produces the highly reducing ruthenium(I) species, [Ru(bpy)3]+, and the oxidized donor (D•+). The powerful reductant [Ru(bpy)3]+ can then donate an electron to a substrate (Substrate-A), reducing it to a radical anion (Substrate-A•−) and regenerating the [Ru(bpy)3]2+ ground state to complete the cycle.

-

Causality: This pathway is common in reactions employing sacrificial electron donors like tertiary amines (e.g., Hantzsch ester, DIPEA) or ascorbic acid.[6][8] The key reactive species generated from the substrate is an electron-rich radical anion.

dot digraph "Photocatalytic_Cycles" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end_dot Caption: Oxidative and reductive quenching cycles of [Ru(bpy)3]2+.[6][9][10][11]

Key Physicochemical Properties

The efficacy of a photocatalyst is quantifiable. The table below summarizes the critical properties of the benchmark [Ru(bpy)3]2+ complex. These values are fundamental for predicting reaction feasibility and designing new catalytic systems.

| Property | Value | Significance |

| Absorption Max (λmax) | 452 nm (in H₂O) | Strong absorption in the visible spectrum, enabling use of blue LEDs or CFLs.[5] |

| Emission Max (λem) | ~610-620 nm | Luminescence allows for quenching studies to probe reaction mechanisms. |

| Excited State Lifetime (τ) | ~650 ns (in H₂O) | Long enough to permit diffusion and bimolecular electron transfer.[5] |

| Ground State E₁/₂ (Ru³⁺/²⁺) | +1.26 V vs SCE | The ground state is a weak oxidant. |

| Ground State E₁/₂ (Ru²⁺/⁺) | -1.33 V vs SCE | The ground state is a weak reductant.[6] |

| Excited State E₁/₂ (Ru³⁺/²⁺) | -0.81 V vs SCE | The excited state is a strong reductant. |

| Excited State E₁/₂ (Ru²⁺/⁺) | +0.77 V vs SCE | The excited state is a strong oxidant.[6] |

Note: Redox potentials can vary with solvent and supporting electrolyte.

Part 2: Experimental Design and Self-Validating Protocols

A successful photocatalytic reaction depends on meticulous experimental setup. Each step is designed to ensure the catalytic cycle proceeds efficiently and to prevent competing deactivation pathways.

Synthesis of Tris(2,2′-bipyridine)ruthenium(II) Chloride ([Ru(bpy)3]Cl2)

The catalyst is readily prepared from common starting materials. This protocol is adapted from established literature procedures.[5][12][13]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-Bipyridine (bpy)

-

Sodium hypophosphite (NaH₂PO₂) or Ascorbic Acid

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or 1,5-pentanediol)

-

Distilled water

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve RuCl₃·xH₂O (1.0 eq) in the chosen solvent.

-

Ligand Addition: Add 2,2'-bipyridine (3.0-3.5 eq) to the solution.

-

Reduction: Add a reducing agent such as sodium hypophosphite (1.5 eq) or ascorbic acid (~1.0 eq).[14] This reduces the Ru(III) center to the catalytically active Ru(II) state.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The color of the solution will typically change from dark green/brown to a deep orange-red, indicating the formation of the complex. Reflux for 30-60 minutes.[13]

-

Cooling & Precipitation: Allow the reaction to cool to room temperature. The product can often be precipitated by adding the reaction mixture to a rapidly stirred volume of a non-solvent like diethyl ether or by adding a salt with a non-coordinating anion (e.g., NH4PF6 or NaBF4) if the hexafluorophosphate or tetrafluoroborate salt is desired.[14]

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove unreacted ligand and other impurities. The product can be further purified by recrystallization.

-

Characterization: Confirm the identity and purity of the complex using techniques such as ¹H NMR, UV-Vis spectroscopy (verifying the λmax at ~452 nm), and mass spectrometry.

General Protocol for a Photocatalytic Reaction

This workflow describes a generalized setup applicable to a wide range of transformations.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} end_dot Caption: Generalized workflow for a visible-light photocatalytic experiment.

Detailed Methodological Considerations:

-

Step 1: Reagent Assembly: The reaction is typically performed in a borosilicate glass vial or flask, as it is transparent to visible light. Common solvents include acetonitrile, DMF, and DMSO, chosen for their ability to dissolve the reactants and their stability under the reaction conditions.

-

Step 2: The Criticality of Degassing: Oxygen is a notorious quencher of the *[Ru(bpy)3]2+ excited state via energy transfer, which can generate singlet oxygen and halt the desired electron-transfer pathway.[15][16] Therefore, removing dissolved oxygen is paramount for reaction efficiency and reproducibility. This is typically achieved by several cycles of freeze-pump-thaw for volatile solvents or by sparging the solution with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Step 3: Irradiation: The light source should be positioned close to the reaction vessel to ensure efficient photon flux. A simple cooling fan is often sufficient to maintain ambient temperature, preventing thermal side reactions. The reaction vessel should be made of a material that does not significantly absorb the light emitted by the source.

-

Step 4: Analysis and Purification: Once the reaction is complete, as determined by a suitable monitoring technique, the light source is turned off. The reaction mixture is then subjected to a standard workup procedure, often involving extraction and subsequent purification by flash column chromatography to isolate the desired product.

Part 3: Applications in Drug Discovery and Beyond

The versatility of ruthenium bipyridyl photocatalysis has led to its widespread adoption across various scientific disciplines, from creating complex organic molecules to driving energy conversion schemes.

Organic Synthesis and Drug Development

Photoredox catalysis provides access to radical-based transformations under exceptionally mild conditions, making it a powerful tool for late-stage functionalization and the construction of complex molecular architectures found in pharmaceuticals.[3][6]

-

Reductive Transformations: Using a reductive quenching cycle with a sacrificial electron donor, [Ru(bpy)3]+ can be generated to reduce alkyl halides, open epoxides, and deprotect functional groups.[6] For example, the reductive cyclization of an alkyl halide onto an alkene is a powerful method for forming new C-C bonds.[6]

-

Oxidative Transformations: The oxidative quenching cycle generates [Ru(bpy)3]3+, which can oxidize electron-rich species. This has been applied to the formation of C-N, C-O, and C-C bonds, enabling novel coupling reactions.[17]

-

Application in Drug Discovery: The mild conditions are highly compatible with sensitive functional groups often present in drug candidates. This allows for the modification of complex molecules without requiring extensive protecting group strategies. Furthermore, photocatalysis has been used for proximity-induced chemistry and to uncage drugs or fluorophores within biological systems.[8]

Energy Conversion and Environmental Remediation

The ability of [Ru(bpy)3]2+ to mediate electron transfer upon light absorption mimics the fundamental processes of natural photosynthesis.

-

Water Splitting: The complex is a classic photosensitizer in systems designed for water splitting. In an oxidative cycle, it can transfer electrons to a water oxidation catalyst to produce O₂.[5][18] In a reductive cycle, it can pass electrons to a catalyst for proton reduction to generate H₂.[5]

-

CO₂ Reduction: Ruthenium bipyridyl complexes are widely used as photosensitizers in catalytic systems that reduce carbon dioxide to valuable chemical feedstocks like carbon monoxide (CO), formic acid, or methane.[19][20][21][22] This application is central to the development of artificial photosynthesis and sustainable fuel cycles.

-

Degradation of Pollutants: The strong redox power of the excited state and subsequent intermediates can be used to break down persistent organic pollutants in water, often by generating highly reactive hydroxyl radicals.[23]

Conclusion and Future Outlook

Photocatalysis with ruthenium bipyridyl complexes has fundamentally altered the landscape of chemical reactivity. Its ability to harness low-energy visible light to drive powerful redox reactions under benign conditions has made it an indispensable tool for organic synthesis, drug discovery, and renewable energy research. While the archetypal [Ru(bpy)3]2+ remains a workhorse catalyst, current research focuses on developing next-generation complexes with enhanced photostability, broader absorption profiles into the red and near-IR regions, and tailored redox potentials for specific applications.[24] The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit this powerful catalytic platform to solve today's complex scientific challenges.

References

-

Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes. PubMed. Available at: [Link]

-

Photophysical Properties of Ruthenium(II) Tris(2,2′-bipyridine) Complexes Bearing Conjugated Thiophene Appendages. ACS Publications. Available at: [Link]

-

Ruthenium Assemblies for CO2 Reduction and H2 Generation: Time Resolved Infrared Spectroscopy, Spectroelectrochemistry and a Photocatalysis Study in Solution and on NiO. Frontiers. Available at: [Link]

-

Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. NIH National Center for Biotechnology Information. Available at: [Link]

-

Mechanism of photocatalysis of [Ru(bpy)3]²⁺ and related complexes. ResearchGate. Available at: [Link]

-

Tris(bipyridine)ruthenium(II) chloride. Wikipedia. Available at: [Link]

-

Electrochemical and Photophysical Properties of Ruthenium(II) Complexes Equipped with Sulfurated Bipyridine Ligands. ACS Publications. Available at: [Link]

-

THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. DORAS | DCU Research Repository. Available at: [Link]

-

Ruthenium(ii)–tris-bipyridine/titanium dioxide codoped zeolite Y photocatalysts: II. Photocatalyzed degradation of the model pollutant 2,4-xylidine, evidence for percolation behavior. Royal Society of Chemistry Publishing. Available at: [Link]

-

The Many Lives of [Ru(bpy)3]2+: A Historical Perspective. ACS Publications. Available at: [Link]

-

Visible-Light-Driven CO 2 Photoreduction Using Ruthenium (II) Complexes: Mechanisms, Hybrid Systems and Recent Advances. MDPI. Available at: [Link]

-

Electrocatalytic CO2 Reduction by Molecular Ruthenium Complexes with Polypyridyl Ligands. ResearchGate. Available at: [Link]

-

Rate and Stability of Photocatalytic Water Oxidation using [Ru(bpy)3]2+ as Photosensitizer. ACS Publications. Available at: [Link]

-

Trends in Ruthenium Complexes for CO2 Reduction. ChemistryViews. Available at: [Link]

-

Mechanism of the Quenching of the Tris(bipyridine)ruthenium(II) Emission by Persulfate: Implications for Photoinduced Oxidation Reactions. ACS Publications. Available at: [Link]

-

Oxidative and reductive quenching cycles for Ru(bpy) 3 + . Reprinted... ResearchGate. Available at: [Link]

-

Ruthenium (II) Complexes of CNC Pincers and Bipyridine in the Photocatalytic CO2 Reduction Reaction to CO Using Visible Light: Catalysis, Kinetics, and Computational Insights. ACS Publications. Available at: [Link]

-

Visible Light Photoredox Catalysis Using Ruthenium Complexes in Chemical Biology. SciSpace. Available at: [Link]

-

Oxidative and reductive quenching cycles of [Ru(bpy)³]²⁺. ResearchGate. Available at: [Link]

-

Mechanistic Insights into the Oxidative and Reductive Quenching Cycles of Transition Metal Photoredox Catalysts through Effective Oxidation State Analysis. ACS Publications. Available at: [Link]

-

Tris-2,2'-bipyridine Complexes of Iron(II) and Ruthenium (II): Synthesis, Spectroscopy and Electrochemistry. La Salle University. Available at: [Link]

-

Mechanism of the Quenching of the Tris(bipyridine)ruthenium(II) Emission by Persulfate: Implications for Photoinduced Oxidation Reactions. Figshare. Available at: [Link]

-

Oxygen quenching of charge-transfer excited states of ruthenium(II) complexes. Evidence for singlet oxygen production. ACS Publications. Available at: [Link]

-

Synthesis and characterization of a novel ruthenium(ii) trisbipyridine complex magnetic nanocomposite for the selective oxidation of phenols. Royal Society of Chemistry Publishing. Available at: [Link]

-

Improving Photocatalytic Activity by Appending a Quinone to Ruthenium Polypyridyl Complex. ScholarWorks@UARK. Available at: [Link]

-

Quenching of the Excited States of Ruthenium(II)-Diimine Complexes by Oxygen. ACS Publications. Available at: [Link]

-

Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis. NIH National Center for Biotechnology Information. Available at: [Link]

-

Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. ResearchGate. Available at: [Link]

-

Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. ACS Publications. Available at: [Link]

-

Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. ACS Publications. Available at: [Link]

-

Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. NIH National Center for Biotechnology Information. Available at: [Link]

-

The Many Lives of [Ru(bpy)3]2+: A Historical Perspective. NIH National Center for Biotechnology Information. Available at: [Link]

-

Overview of catalytic activity in photocatalytic CO2 reduction using molecular complexes... ResearchGate. Available at: [Link]

-

Reductive quenching of photosensitizer [Ru(bpy)3]2+ reveals the inhomogeneous distribution of sites in PAN polymer nanofibers for light-driven redox catalysis. Royal Society of Chemistry Publishing. Available at: [Link]

-

Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. University of Manitoba. Available at: [Link]

-

Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. IONiC / VIPEr. Available at: [Link]

Sources

- 1. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

- 6. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 14. www1.lasalle.edu [www1.lasalle.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Ruthenium Assemblies for CO2 Reduction and H2 Generation: Time Resolved Infrared Spectroscopy, Spectroelectrochemistry and a Photocatalysis Study in Solution and on NiO [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Trends in Ruthenium Complexes for CO2 Reduction - ChemistryViews [chemistryviews.org]

- 23. Ruthenium(ii)–tris-bipyridine/titanium dioxide codoped zeolite Y photocatalysts: II. Photocatalyzed degradation of the model pollutant 2,4-xylidine, evidence for percolation behavior - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

Safety and handling precautions for Tris-(2,2'-bipyridine) ruthenium (II) perchlorate

An In-depth Technical Guide on the Safe Handling of Tris(2,2'-bipyridine)ruthenium(II) Perchlorate

Authored by a Senior Application Scientist

Preamble: A Proactive Approach to Safety

Tris(2,2'-bipyridine)ruthenium(II) perchlorate, ₂, is a cornerstone complex in photochemistry and electrochemistry, valued for its unique electronic and photophysical properties. However, its utility is counterbalanced by significant, often underestimated, hazards primarily stemming from the perchlorate (ClO₄⁻) anion. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the risks involved. For the experienced researcher, this document serves as a technical reinforcement of best practices. For those new to energetic materials, it is an essential primer on handling this compound with the requisite respect and caution. The protocols herein are designed as self-validating systems, where understanding the "why" behind each step is as critical as the step itself.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safety is the unambiguous identification of the chemical substance and its core properties.

| Property | Data | Reference |

| Chemical Name | Tris-(2,2'-bipyridine) ruthenium (II) perchlorate | [1] |

| CAS Number | 15635-95-7 | [1] |

| Molecular Formula | C₃₀H₂₄Cl₂N₆O₈Ru | [1] |

| Molecular Weight | 768.52 g/mol | [1] |

| Appearance | Dark red crystalline powder | [2] |

| Thermal Stability | Decomposes upon heating. Complexes with oxidizing anions like perchlorate can exhibit vigorous, potentially explosive decomposition. | [3] |